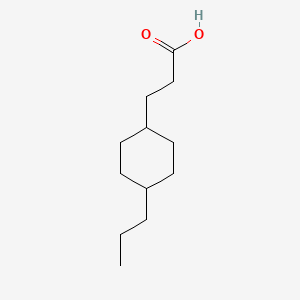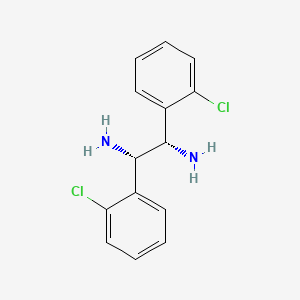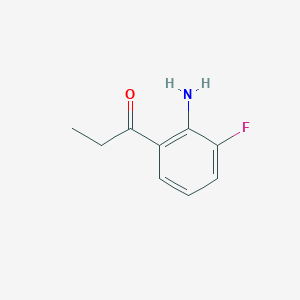
Vaginol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vaginol is a chemical compound belonging to the furanocoumarin class. It is known for its unique structure and properties, which have garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Vaginol can be synthesized through a series of chemical reactions. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. The detailed steps of the synthesis process are as follows :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually organic compounds containing furan and coumarin structures.
Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of this compound.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production and ensuring the purity and quality of the final product. Industrial production methods may also involve the use of advanced technologies and equipment to enhance efficiency and yield.
化学反应分析
Types of Reactions
Vaginol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, including acids, bases, and transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different furanocoumarin derivatives, while reduction may produce simpler coumarin compounds.
科学研究应用
Vaginol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material or intermediate in the synthesis of other complex organic compounds.
Biology: Studies have explored the biological activities of this compound, including its potential antimicrobial and antioxidant properties.
Medicine: Research has investigated the potential therapeutic uses of this compound, particularly in the treatment of certain diseases and conditions.
作用机制
The mechanism of action of vaginol involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with enzymes and receptors in the body, modulating their activity and leading to various biological effects.
Pathways Involved: this compound influences several biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
相似化合物的比较
Vaginol can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Psoralen: Another furanocoumarin with similar structural features but different biological activities.
Bergapten: A furanocoumarin known for its phototoxic properties.
Xanthotoxin: A compound with similar chemical structure but distinct pharmacological effects.
This compound stands out due to its specific chemical structure and the unique combination of properties it exhibits, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
26992-52-9 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |
InChI 键 |
DQISGWRLCDLKJI-AAEUAGOBSA-N |
手性 SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
规范 SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)

![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)


![N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide](/img/structure/B14077313.png)
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)






